

Application Notes: ELISA-based Kinase Activity Assay for Protein Kinase C

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Compound of Interest

Compound Name: Protein Kinase C (661-671)

Cat. No.: B15578030

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Introduction

Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in a variety of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, apoptosis, and immune responses.[1][2][3][4] The dysregulation of PKC activity has been implicated in numerous diseases, including cancer and cardiovascular disorders, making it a significant target for drug development.[4][5] Enzyme-Linked Immunosorbent Assay (ELISA)-based methods for measuring PKC kinase activity offer a non-radioactive, sensitive, and high-throughput alternative to traditional radioactive assays.[3][6] These assays are designed to quantify the activity of PKC in various samples, including purified or partially purified enzyme preparations and cell lysates.[7]

Assay Principle

The ELISA-based PKC kinase activity assay is a solid-phase assay that utilizes a specific synthetic peptide substrate for PKC, which is pre-coated onto microtiter plate wells.[3] The assay operates on the following principle:

- **Phosphorylation:** The kinase reaction is initiated by adding the PKC-containing sample and ATP to the wells. If active PKC is present, it will catalyze the transfer of a phosphate group from ATP to the substrate peptide on the plate.[3]
- **Detection:** A specific antibody that recognizes the phosphorylated form of the substrate is then added to the wells.[3]

- **Secondary Antibody and Signal Generation:** A secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP), is added, which binds to the primary phosphospecific antibody.[\[8\]](#)
- **Colorimetric Measurement:** Finally, a chromogenic substrate (e.g., TMB) is added. The HRP enzyme catalyzes a color change, which is proportional to the amount of phosphorylated substrate. The reaction is stopped, and the absorbance is read using a microplate reader.[\[8\]](#)[\[9\]](#)[\[10\]](#)

This method allows for the quantitative measurement of PKC activity by comparing the optical density of the samples to a standard curve.[\[8\]](#)[\[9\]](#)

Experimental Protocols

I. Preparation of Reagents and Samples

A. Reagent Preparation

- **Kinase Assay Dilution Buffer:** Bring to room temperature before use. This buffer is used to dilute the active kinase and prepare ATP solutions.
- **20X Wash Buffer:** Dilute to 1X with deionized water.
- **ATP:** Reconstitute lyophilized ATP with the Kinase Assay Dilution Buffer to the desired concentration. Store unused portions at -20°C.
- **Active PKC (Positive Control):** Thaw on ice and dilute with Kinase Assay Dilution Buffer to a final volume of 30 µL. Avoid repeated freeze-thaw cycles.
- **Stop Solution:** Bring to room temperature before use.

B. Sample Preparation

- **Cell Lysates:**
 - Treat cells as desired (e.g., with agonists or inhibitors).
 - Pellet the cells by centrifugation.

- Wash the cell pellet with ice-cold PBS.
- Lyse the cells using a lysis buffer and incubate on ice.[\[11\]](#)
- Centrifuge to pellet cell debris and collect the supernatant (cytosolic fraction).
- Determine the protein concentration of the lysate. It is recommended to use fresh lysates for optimal results.[\[11\]](#)
- Tissue Extracts:
 - Homogenize the tissue in a cold extraction buffer.[\[12\]](#)
 - Centrifuge the homogenate and collect the supernatant.[\[12\]](#)
 - Further purification, such as passing the supernatant through a DEAE cellulose column, may be performed to enrich the PKC-containing fraction.[\[12\]](#)
- Purified/Partially Purified Enzymes: Dilute the enzyme sample to an appropriate concentration in Kinase Assay Dilution Buffer. An initial experiment should be performed to determine the optimal dilution.

II. ELISA Protocol for PKC Kinase Activity

- Plate Preparation: Remove the required number of pre-coated microtiter wells. Soak the wells with Kinase Assay Dilution Buffer for 10 minutes at room temperature.
- Aspirate: Carefully aspirate the liquid from all wells.
- Add Samples: Add 30 μ L of the diluted Active PKC (positive control), blank (Kinase Assay Dilution Buffer without kinase), and your prepared samples to the appropriate wells.
- Initiate Kinase Reaction: Add the prepared ATP solution to all wells to start the reaction.
- Incubation: Incubate the plate for 60 minutes at 30°C.
- Stop Reaction: Terminate the kinase reaction by emptying the contents of each well.

- Add Phosphospecific Substrate Antibody: Add 40 μ L of the Phosphospecific Substrate Antibody to each well.
- Incubation: Incubate at room temperature for 60 minutes.
- Wash: Aspirate the liquid and wash each well three times with 1X Wash Buffer.[\[10\]](#)
- Add Secondary Antibody: Add the HRP-conjugated secondary antibody to each well.
- Incubation: Incubate for 30 minutes at room temperature.
- Wash: Aspirate the liquid and wash each well five times with 1X Wash Buffer.[\[10\]](#)
- Add TMB Substrate: Add 90 μ L of TMB Substrate to each well and incubate for 10-20 minutes at 37°C in the dark.[\[9\]](#)[\[10\]](#)
- Stop Reaction: Add 50 μ L of Stop Solution to each well. The color will change from blue to yellow.[\[9\]](#)[\[10\]](#)
- Read Plate: Measure the absorbance at 450 nm using a microplate reader.[\[8\]](#)

Data Presentation

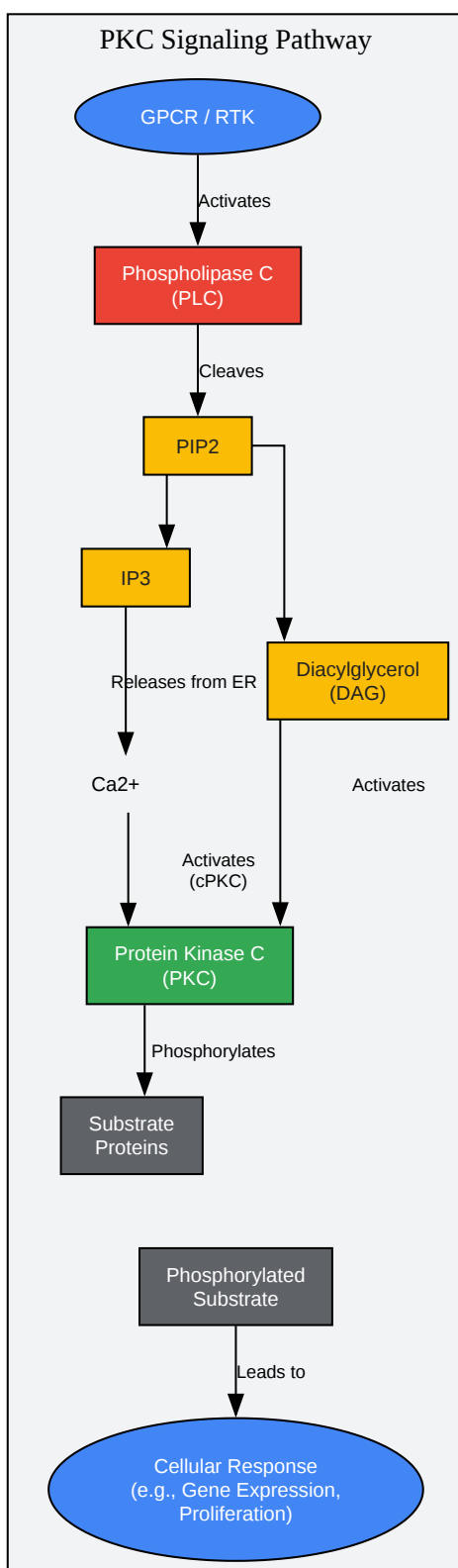
Table 1: Example Data for PKC Activity Assay

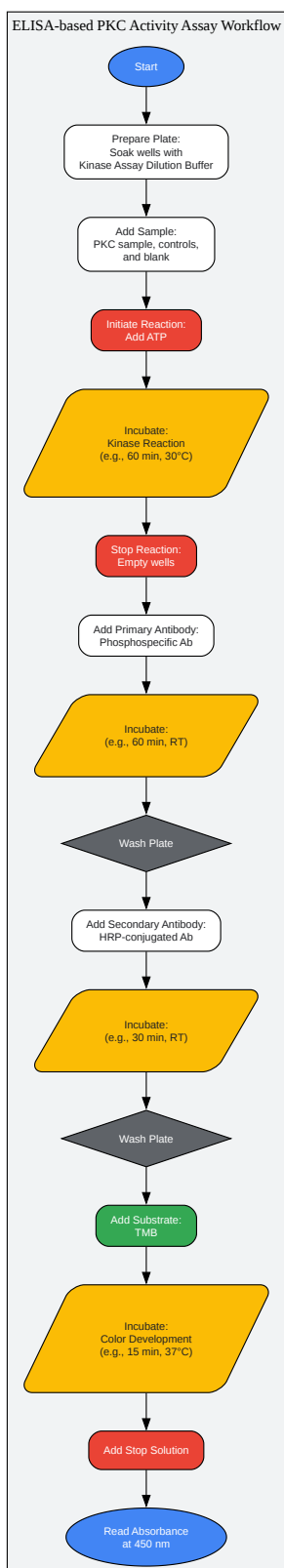
| Well | Sample Description | OD 450nm | Net OD (OD - Blank) | PKC Activity (Calculated) |
|--------|---------------------------------|----------|---------------------|---------------------------|
| 1A, 1B | Blank (No Kinase) | 0.150 | 0.000 | 0% |
| 1C, 1D | Positive Control (Active PKC) | 2.500 | 2.350 | 100% |
| 1E, 1F | Untreated Cell Lysate | 0.800 | 0.650 | (User Calculated) |
| 1G, 1H | Treated Cell Lysate (Activator) | 1.950 | 1.800 | (User Calculated) |
| 2A, 2B | Treated Cell Lysate (Inhibitor) | 0.350 | 0.200 | (User Calculated) |

Table 2: Example of Inhibitor Screening Data (IC50 Determination)

| Inhibitor Conc. (nM) | OD 450nm | % Inhibition |
|----------------------|----------|--------------|
| 0 (No Inhibitor) | 2.450 | 0% |
| 1 | 2.205 | 10% |
| 10 | 1.838 | 25% |
| 50 | 1.225 | 50% |
| 100 | 0.735 | 70% |
| 500 | 0.368 | 85% |
| 1000 | 0.245 | 90% |

Visualizations





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